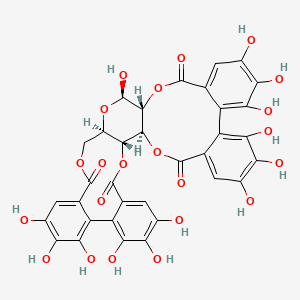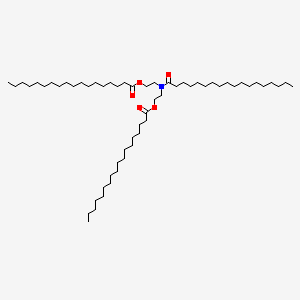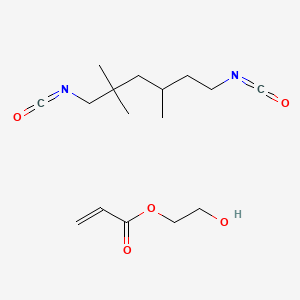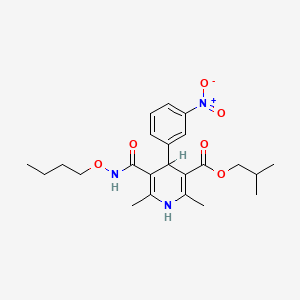
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of various substituents through reactions such as nitration, esterification, and amination. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active derivatives. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the pyridine ring and other functional groups suggests possible applications in drug discovery and development.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable products.
作用機序
The mechanism by which 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents. Examples might include:
- 3-Pyridinecarboxylic acid derivatives with different ester groups.
- Pyridine compounds with varying degrees of nitration or amination.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.
特性
CAS番号 |
133147-08-7 |
|---|---|
分子式 |
C23H31N3O6 |
分子量 |
445.5 g/mol |
IUPAC名 |
2-methylpropyl 5-(butoxycarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H31N3O6/c1-6-7-11-32-25-22(27)19-15(4)24-16(5)20(23(28)31-13-14(2)3)21(19)17-9-8-10-18(12-17)26(29)30/h8-10,12,14,21,24H,6-7,11,13H2,1-5H3,(H,25,27) |
InChIキー |
NULFNDAYNSXRDG-UHFFFAOYSA-N |
正規SMILES |
CCCCONC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


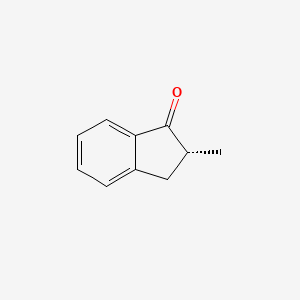

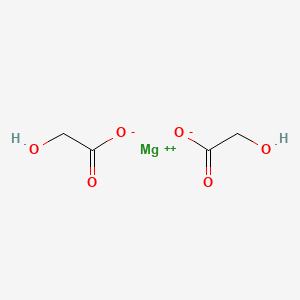
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)

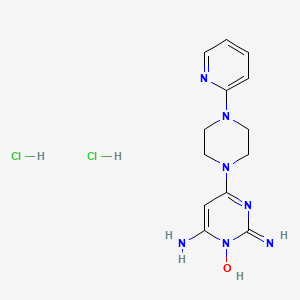
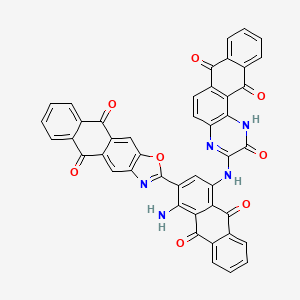
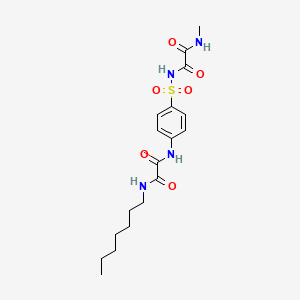
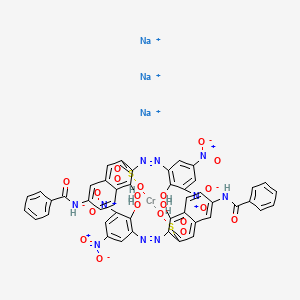
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
